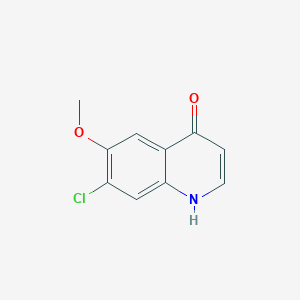

7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

説明

The exact mass of the compound 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one is 209.0243562 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-chloro-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXWJMCKPFXLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Process Optimization of 7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the synthesis of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one not merely as a sequence of unit operations, but as a dynamic system of thermodynamic and kinetic controls. It is critical to note that while literature often refers to this scaffold as a "4-hydroxyquinoline," spectroscopic evidence confirms that the 1,4-dihydroquinolin-4-one (keto) tautomer predominates in both the solid state and physiological solutions. This structural nuance profoundly impacts its reactivity, making it a privileged intermediate in the development of kinase inhibitors (such as bosutinib analogues) and advanced antimalarial agents.

The most robust, scalable, and atom-economical route to this scaffold is the Gould-Jacobs reaction sequence . This four-step protocol leverages the condensation of an aniline with a malonate derivative, followed by a high-temperature intramolecular cyclization, saponification, and thermal decarboxylation.

I. Retrosynthetic Analysis & Workflow Visualization

The synthesis is designed to build the quinolone core from a functionalized aniline. The workflow below maps the transformation from acyclic precursors to the final bicyclic heterocycle, highlighting the phase-gate logic of the process.

Figure 1: Four-step Gould-Jacobs synthetic workflow for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

II. Step-by-Step Methodologies & Causal Frameworks

Phase 1: Condensation (Enamine Formation)

The synthesis initiates with the condensation of 3-chloro-4-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) .

-

Protocol: Charge a 500 mL round-bottom flask equipped with a short-path distillation head with 3-chloro-4-methoxyaniline (1.0 eq, 157.6 g, 1.0 mol) and EMME (1.05 eq, 227.0 g, 1.05 mol). Heat the neat mixture to 110–130 °C under a gentle nitrogen sweep. Collect the evolving ethanol via distillation over 2–3 hours. Cool the reaction mixture to 60 °C, add hexanes (200 mL) to induce crystallization, filter, and dry under vacuum.

-

Causality: This step relies on Le Chatelier's principle. Operating under neat conditions (solvent-free) maximizes the concentration of reactants, while the continuous distillation of ethanol irreversibly drives the equilibrium toward the enamine product.

-

Self-Validating System: The reaction is self-monitoring via the stoichiometric collection of ethanol (~46 g) in the receiving flask. If the theoretical volume of ethanol is not reached, the equilibrium has not fully shifted, prompting further heating.

Phase 2: Thermal Cyclization (Gould-Jacobs)

This is the most critical phase, defining the regiochemistry of the final scaffold .

-

Protocol: In a 2 L three-neck flask, heat Dowtherm A (1 L) to 250–260 °C. Dissolve the enamine intermediate from Phase 1 in a minimal amount of warm Dowtherm A and add it dropwise to the boiling solvent over 45 minutes. Stir at 250 °C for an additional 1 hour. Cool the dark mixture to room temperature, dilute with petroleum ether (1 L) to precipitate the product, filter, and wash extensively to yield ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Causality: Why Dowtherm A at 250 °C? The cyclization requires overcoming a massive activation energy barrier to facilitate electrophilic aromatic substitution. Regioselectivity is governed entirely by steric hindrance. The aniline intermediate possesses two positions ortho to the amine (C2 and C6). Cyclization at C2 is sterically encumbered by the adjacent C3-chlorine atom, kinetically and thermodynamically driving the ring closure exclusively to the less hindered C6 position. This guarantees the 7-chloro-6-methoxy isomer over the unwanted 5-chloro byproduct.

-

Self-Validating System: Dropwise addition ensures that the intramolecular cyclization outcompetes intermolecular dimerization. The immediate precipitation of the product upon cooling confirms successful ring closure, as the bicyclic system is highly insoluble compared to the acyclic precursor.

Phase 3: Saponification

-

Protocol: Suspend the ester (100 g) in a mixture of 10% aqueous NaOH (500 mL) and ethanol (100 mL). Reflux the mixture (approx. 80 °C) for 3 hours. Cool to 5 °C and slowly acidify with concentrated HCl to pH 2. Filter the dense white precipitate, wash with cold water, and dry at 80 °C.

-

Causality: Because the starting ester is highly lipophilic and insoluble in water, ethanol is introduced as a co-solvent to facilitate interfacial mass transfer and allow the hydroxide ions to access the ester carbonyl .

-

Self-Validating System: The physical state of the reaction dictates its progress. The reaction is complete precisely when the opaque suspension transitions into a clear, homogeneous solution (indicating complete conversion to the water-soluble sodium carboxylate).

Phase 4: Thermal Decarboxylation

-

Protocol: Suspend the carboxylic acid (80 g) in diphenyl ether (400 mL) in a flask equipped with a reflux condenser and a gas bubbler. Heat the mixture to 250–270 °C. Maintain the temperature until effervescence completely ceases (1.5–2 hours). Cool to room temperature, precipitate with hexanes (500 mL), filter, and recrystallize from DMF/water.

-

Causality: Decarboxylation of the 3-carboxylic acid is driven by the entropic release of carbon dioxide gas . The high temperature provides the thermal energy required to break the C-C bond.

-

Self-Validating System: The use of a gas bubbler creates a self-validating kinetic monitor. The physical cessation of CO₂ bubbles guarantees the complete consumption of the carboxylic acid without requiring mid-reaction chromatographic sampling.

III. Quantitative Data & Yield Optimization

The table below summarizes the critical process parameters and expected yields for a well-optimized Gould-Jacobs sequence.

| Phase | Transformation | Key Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Self-Validating Key Quality Attribute (KQA) |

| 1 | Condensation | 3-Chloro-4-methoxyaniline, EMME | 110–130 | 2–3 | 90–95 | Stoichiometric distillation of EtOH |

| 2 | Cyclization | Dowtherm A | 250–260 | 1–2 | 75–85 | Immediate precipitation upon cooling |

| 3 | Saponification | 10% aq. NaOH, EtOH | 80 | 2–4 | 85–90 | Complete dissolution of the ester suspension |

| 4 | Decarboxylation | Diphenyl ether | 250–270 | 1.5–2 | 80–85 | Complete cessation of CO₂ gas evolution |

IV. References

-

Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status PubMed (National Institutes of Health) URL:[Link]

-

US7060722B2 - Proline derivatives and use thereof as drugs Google Patents URL:

An In-Depth Technical Guide to the Structure Elucidation of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone scaffold is a privileged structure found in numerous biologically active molecules.[1] This document outlines a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies essential for unambiguous structure confirmation. This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and development of novel quinolinone-based therapeutic agents.

Introduction: The Significance of the Quinolinone Core

The quinolin-4-one moiety is a fundamental heterocyclic scaffold that forms the core of a wide array of compounds with diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.[2][3] The specific compound of interest, 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one, possesses a substitution pattern that can significantly influence its biological activity and pharmacokinetic profile. The presence of a chloro group at the 7-position and a methoxy group at the 6-position can modulate the molecule's interaction with biological targets.[4]

Accurate structural elucidation is a cornerstone of drug discovery and development. It ensures the identity and purity of a synthesized compound, which is critical for reproducible biological testing and for meeting stringent regulatory standards. This guide provides a systematic and logical workflow for the comprehensive characterization of this important quinolinone derivative.

Foundational Analysis: Synthesis and Preliminary Characterization

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method for synthesizing the quinolin-4-one core is the Camps cyclization reaction.[5] This reaction involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base.[1]

A plausible synthetic route to 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one starts from 4-chloro-3-methoxyaniline, which is reacted with a suitable β-ketoester. The resulting intermediate is then cyclized in a high-boiling solvent like diphenyl ether to yield the desired quinolinone.[4]

Caption: Synthetic pathway for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

Initial characterization of the synthesized product involves determining its melting point and assessing its purity by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Elucidation: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Set the instrument to positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID).[7]

Data Interpretation:

For 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one (C₁₀H₈ClNO₂), the expected monoisotopic mass is approximately 210.02 g/mol . The ESI-MS spectrum in positive ion mode should exhibit a prominent peak at m/z 211.03, corresponding to the [M+H]⁺ ion. The presence of a peak at m/z 213.03 with roughly one-third the intensity of the m/z 211.03 peak is characteristic of the chlorine-37 isotope, confirming the presence of a single chlorine atom.

The fragmentation pattern of quinolinones often involves the loss of small neutral molecules such as CO and H₂O.[7] Common fragmentation pathways for the title compound could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

| m/z (Expected) | Ion Formula | Interpretation |

| 211.03 | [C₁₀H₉ClNO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 196.01 | [C₉H₆ClNO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 183.04 | [C₉H₈ClNO]⁺ | Loss of carbon monoxide (CO) |

| 168.02 | [C₈H₅ClNO]⁺ | Loss of •CH₃ and CO |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3000 | N-H stretch | Amide |

| ~1650 | C=O stretch | 4-Quinolone carbonyl |

| ~1600, 1550, 1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| ~1050 | C-O stretch (symmetric) | Aryl-alkyl ether |

| ~850-800 | C-H bend (out-of-plane) | Substituted aromatic ring |

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the quinolone carbonyl group. The N-H stretching vibration will likely appear as a broad band in the region of 3200-3000 cm⁻¹, confirming the 1,4-dihydroquinolin-4-one tautomer as the predominant form in the solid state.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.[10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

-

Data Interpretation and Structural Assignment:

The expected chemical shifts and coupling patterns for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one are summarized below. These are predictive values and may vary slightly based on the solvent and experimental conditions.

¹H NMR (Predicted, in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~7.8 | d | ~7.5 | Pyridinone ring |

| H-3 | ~6.0 | d | ~7.5 | Pyridinone ring |

| H-5 | ~7.9 | s | - | Aromatic ring |

| H-8 | ~7.5 | s | - | Aromatic ring |

| OCH₃ | ~3.9 | s | - | Methoxy group |

| N-H | ~11.8 | br s | - | Amide proton |

¹³C NMR (Predicted, in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~140 | Pyridinone ring |

| C-3 | ~110 | Pyridinone ring |

| C-4 | ~175 | Carbonyl |

| C-4a | ~122 | Aromatic ring |

| C-5 | ~125 | Aromatic ring |

| C-6 | ~155 | Aromatic ring (methoxy-bearing) |

| C-7 | ~120 | Aromatic ring (chloro-bearing) |

| C-8 | ~118 | Aromatic ring |

| C-8a | ~138 | Aromatic ring |

| OCH₃ | ~56 | Methoxy group |

2D NMR for Connectivity Confirmation:

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY: A cross-peak between the signals at ~7.8 ppm (H-2) and ~6.0 ppm (H-3) would confirm their scalar coupling and adjacency in the pyridinone ring.[12]

-

HSQC: This experiment correlates each proton to its directly attached carbon. For example, the proton at ~3.9 ppm (OCH₃) will show a correlation to the carbon at ~56 ppm.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the substitution pattern include:

-

The methoxy protons (~3.9 ppm) to the carbon at ~155 ppm (C-6).

-

The aromatic proton at ~7.9 ppm (H-5) to the carbons C-4a, C-7, and C-8a.

-

The aromatic proton at ~7.5 ppm (H-8) to carbons C-4a, C-6, and C-7.

-

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one is achieved through a systematic and integrated analytical workflow. Each spectroscopic technique provides complementary information that, when considered together, builds a self-validating case for the proposed structure. The molecular weight and elemental composition are confirmed by mass spectrometry, the presence of key functional groups is verified by IR spectroscopy, and the precise connectivity of atoms is established through a suite of 1D and 2D NMR experiments. This rigorous approach ensures the scientific integrity of the synthesized compound, a critical prerequisite for its advancement in drug discovery and development pipelines.

References

-

Zhang, N., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

-

MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

-

PubMed. (2010). Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[6][13]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Retrieved from [Link]

-

PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

PMC. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Retrieved from [Link]

-

ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Chloro-4',6-dimethoxyflavone. Retrieved from [Link]

-

PubMed. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. Retrieved from [Link]

-

ACS Publications. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

Mass Spectrometry of 7-Chloro-6-Methoxy-1,4-Dihydroquinolin-4-One: An In-Depth Technical Guide

Executive Summary

The compound 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one (often referred to as 7-chloro-6-methoxy-4-quinolone) is a highly privileged scaffold in medicinal chemistry. It serves as the structural backbone for numerous antimalarial agents (e.g., ELQ-300) and acts as a critical intermediate in the synthesis of modern kinase inhibitors. For drug metabolism and pharmacokinetics (DMPK) professionals, the structural elucidation of this scaffold via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of gas-phase ion chemistry.

This whitepaper dissects the electrospray ionization (ESI) dynamics, protomer formation, and collision-induced dissociation (CID) pathways of this specific quinolone core, providing a self-validating framework for robust analytical method development.

Ionization Dynamics: Tautomerism and Protomer Formation

Before entering the mass spectrometer, the 7-chloro-6-methoxy-4-quinolone core exists in a solvent-dependent tautomeric equilibrium with its 4-hydroxyquinoline counterpart. During positive-ion Electrospray Ionization (ESI+), the site of protonation is dictated by both thermodynamic and kinetic factors, leading to the formation of distinct charge isomers, or protomers .

The Causality of Protonation Sites

As demonstrated in [1], gas-phase basicity often undergoes a reversal compared to solution-phase dynamics.

-

O-Protonation (Thermodynamic Control): The highly electronegative carbonyl oxygen at the C4 position acts as a strong proton acceptor, yielding a highly conjugated, stable gas-phase ion.

-

N-Protonation (Kinetic Control): Depending on the mobile phase pH and the protic nature of the solvent, the ring nitrogen can also be protonated.

These protomers do not easily interconvert in the gas phase and exhibit entirely different CID spectra. The superimposition of these spectra must be accounted for during Multiple Reaction Monitoring (MRM) assay development.

ESI-MS/MS Workflow: Tautomeric equilibrium leading to distinct protomers and subsequent CID pathways.

Collision-Induced Dissociation (CID) Fragmentation Logic

The fragmentation of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one is highly predictable if the underlying chemical causality is understood. The [2] dictates three primary mechanisms:

A. Carbon Monoxide Expulsion (-28 Da)

The most diagnostic fragmentation for any 4-quinolone is the loss of carbon monoxide (CO).

-

Mechanism: Upon collisional activation, the N-protonated species undergoes a rapid ring contraction. The adjacent ketone and amine-like resonance structures facilitate the expulsion of CO, yielding a highly stable, protonated indole-like product ion at m/z 182.

B. Methoxy Radical Cleavage (-15 Da)

The 6-methoxy group is highly electron-rich.

-

Mechanism: CID induces homolytic cleavage of the O-CH3 bond, expelling a methyl radical (•CH3). This transition from an even-electron precursor ion to an odd-electron radical cation ([M+H - •CH3]•+ at m/z 195) is energetically favored because the resulting charge is stabilized by the highly conjugated quinoid structure of the remaining core.

C. The Chlorine Isotopic Signature (Self-Validation)

The presence of the 7-chloro substituent provides a built-in validation mechanism for spectral interpretation. Chlorine exists naturally as two isotopes: 35 Cl (75.8%) and 37 Cl (24.2%). Any fragment retaining the chlorine atom will exhibit a strict 3:1 ratio between the M and M+2 peaks. When the chlorine radical (Cl•, 35/37 Da) is eventually lost at higher collision energies, this isotopic signature vanishes, definitively validating the elemental composition of the resulting product ion.

CID Fragmentation Logic: Sequential neutral and radical losses from the protonated precursor.

Quantitative Data Summary

To facilitate rapid method development, the exact masses of the precursor and diagnostic product ions are summarized below. High-resolution mass spectrometry (HRMS) should target these exact masses with a mass error tolerance of < 5 ppm.

| Fragment Ion | Exact Mass ( 35 Cl) | Exact Mass ( 37 Cl) | Neutral Loss | Structural Significance |

| [M+H] + | 210.032 Da | 212.029 Da | N/A | Protonated precursor ion |

| [M+H - CO] + | 182.037 Da | 184.034 Da | 28 Da | Diagnostic for the 4-quinolone core |

| [M+H - •CH 3 ] •+ | 195.009 Da | 197.006 Da | 15 Da | Diagnostic for the 6-methoxy group |

| [M+H - CO - •CH 3 ] •+ | 167.014 Da | 169.011 Da | 43 Da | Combined core and substituent cleavage |

[M+H - CO - •CH

3

| 132.045 Da | N/A | 78 Da | Complete stripping of substituents (Isotope signature lost) |

Self-Validating Experimental Protocol: LC-MS/MS

The following protocol is designed to ensure reproducible ionization and fragmentation, drawing on established methodologies for [3].

Step 1: Sample Preparation

-

Extraction: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to crash proteins and ensure the quinolone remains in its protonated state.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: Liquid Chromatography (LC) Setup

-

Column: C18 superficially porous particle (SPP) column (e.g., 50 mm x 2.1 mm, 2.7 µm) to minimize on-column tautomer separation while maintaining sharp peak shapes.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Tuning (ESI+)

-

Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

-

Precursor Optimization: Infuse a 1 µg/mL standard solution. Adjust the Declustering Potential (DP) to maximize the m/z 210.0 ion while minimizing in-source fragmentation.

-

Collision Energy (CE) Ramp:

-

To monitor the primary m/z 210 → 182 transition (CO loss), apply a low-to-moderate CE (approx. 15–25 eV).

-

To monitor the radical m/z 210 → 195 transition (•CH3 loss), apply a moderate CE (approx. 20–30 eV).

-

To validate via the m/z 167 → 132 transition (Cl• loss), apply a high CE (approx. 35–45 eV).

-

Step 4: Data Validation

Verify the protocol by checking the isotopic ratio. Extract the chromatograms for the m/z 210 → 182 transition and the m/z 212 → 184 transition. The Area Under the Curve (AUC) ratio must be approximately 3:1. If the ratio deviates significantly (>10%), investigate potential isobaric matrix interferences.

References

-

Kovačević, B., Schorr, P., Qi, Y., & Volmer, D. A. (2014). "Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation." Journal of the American Society for Mass Spectrometry.[Link]

-

Colorado, A., & Brodbelt, J. (1994). "Class-Selective Collisionally Activated Dissociation/Ion-Molecule Reactions of 4-Quinolone Antibiotics." Analytical Chemistry.[Link]

-

Volmer, D. A., Mansoori, B., & Locke, S. J. (1997). "Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry." Analytical Chemistry.[Link]

biological activity of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one derivatives

This technical guide provides an in-depth analysis of the biological activity, mechanistic pathways, and preclinical evaluation of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one derivatives. Designed for drug development professionals, this document synthesizes structure-activity relationship (SAR) data with self-validating experimental workflows to accelerate the discovery of next-generation antimalarial therapeutics.

Molecular Rationale: The 7-Chloro-6-methoxy-4-quinolone Scaffold

The 4(1H)-quinolone core is a highly privileged scaffold in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial properties. However, systematic probing of the benzenoid ring (C5–C8 positions) using the Topliss operational scheme has revealed that specific steric and electronic modifications can pivot the scaffold's activity toward potent antimalarial efficacy[1].

The combination of a halogen and an alkoxy group—specifically the 7-chloro-6-methoxy substitution pattern—creates a synergistic effect that dramatically enhances binding affinity to parasitic targets[1]. The chloro group provides essential lipophilicity and occupies a hydrophobic pocket within the target enzyme, while the methoxy group acts as a critical hydrogen bond acceptor. Derivatives such as 7-chloro-6-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one (a fused tetrahydroacridone analog) are synthesized via a sodamide reaction followed by Conrad-Limpach cyclization from a 4-chloro-3-methoxyaniline precursor[2]. These derivatives exhibit exceptional equipotency against both chloroquine-resistant and atovaquone-resistant strains of Plasmodium falciparum[1].

Mechanism of Action: Cytochrome bc1 Inhibition

The primary biological target of these derivatives is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (ETC) in Plasmodium species[3].

Causality of Parasite Death: Unlike mammalian cells, the blood-stage malaria parasite relies on the mitochondrial ETC not for ATP generation, but almost exclusively to regenerate oxidized ubiquinone[2]. Ubiquinone is the obligate electron acceptor for dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis. By acting as competitive inhibitors at the ubiquinol oxidation site (Q0 site) of the bc1 complex, 7-chloro-6-methoxy quinolones halt electron transfer, deplete pyrimidine pools, and ultimately arrest parasitic DNA replication[3].

Crucially, atovaquone resistance (e.g., in the TM90-C2B strain) is driven by a Tyr268Ser mutation in the parasite's cytochrome b gene[3]. The 7-chloro-6-methoxy derivatives maintain a distinct binding footprint that accommodates this mutation, yielding a cross-resistance index near 1.0[1].

Mechanism of cytochrome bc1 inhibition by 7-chloro-6-methoxy-4-quinolones.

Structure-Activity Relationship (SAR) & Efficacy Profiling

Quantitative in vitro profiling demonstrates that the 7-chloro-6-methoxy substitution (and its regioisomer 6-chloro-7-methoxy) yields sub-micromolar to low-nanomolar potency[1]. The table below summarizes the biological activity of these derivatives against key P. falciparum strains.

| Compound Scaffold | Benzenoid Substitution | Target Strain | Resistance Profile | EC₅₀ (nM) | Selectivity Index |

| Tetrahydroacridone | 7-chloro-6-methoxy | W2 | Chloroquine-Resistant | < 30 | High |

| Tetrahydroacridone | 7-chloro-6-methoxy | TM90-C2B | Atovaquone-Resistant | < 30 | High |

| 3-Diarylether-4-quinolone | 6-chloro-7-methoxy | W2 | Chloroquine-Resistant | 1.8 | > 18,000 |

| 3-Diarylether-4-quinolone | 6-chloro-7-methoxy | TM90-C2B | Atovaquone-Resistant | 1.7 | > 18,000 |

Data synthesized from in vitro erythrocytic assays highlighting the circumvention of atovaquone resistance[1].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of drug candidates, the screening cascade must decouple general cytotoxicity from target-specific parasitic inhibition. The following protocols represent a self-validating system.

Preclinical screening workflow for evaluating 4-quinolone antimalarial activity.

Protocol A: Target-Specific Cytochrome bc1 Enzymatic Assay

Rationale: Whole-cell assays cannot confirm the exact mechanism of action. This cell-free assay isolates the bc1 complex from both Plasmodium and mammalian (e.g., bovine) sources to calculate the Selectivity Index (SI), ensuring the drug does not disrupt human mitochondrial function[3].

-

Mitochondrial Isolation: Isolate mitochondria from P. falciparum cultures and mammalian control cells using differential centrifugation.

-

Reaction Assembly: In a spectrophotometer cuvette, combine the isolated bc1 complex, oxidized cytochrome c (electron acceptor), and assay buffer (pH 7.4).

-

Compound Incubation: Introduce the 7-chloro-6-methoxy quinolone derivative at varying concentrations (0.1 nM to 10 μM).

-

Initiation & Readout: Add decylubiquinol (electron donor) to initiate the reaction. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 3 minutes.

-

Validation: Calculate the IC₅₀. A valid candidate must show an SI > 1,000 for the plasmodial enzyme over the mammalian enzyme.

Protocol B: Whole-Cell Erythrocytic Assay (SYBR Green I)

Rationale: SYBR Green I intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any DNA detected is exclusively parasitic. This provides a highly specific, self-validating proxy for parasite proliferation[1].

-

Culture Preparation: Maintain P. falciparum strains (W2 and TM90-C2B) in human O+ erythrocytes at 2% hematocrit.

-

Drug Plating: Perform a 12-point serial dilution of the quinolone derivative in a 96-well plate.

-

Incubation: Add the parasite culture (adjusted to 1% parasitemia) to the wells. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

-

Lysis & Staining: Add a lysis buffer containing SYBR Green I dye to release and stain the parasitic DNA.

-

Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the EC₅₀ and the Resistance Index (RI = EC₅₀ TM90-C2B / EC₅₀ W2). An RI near 1.0 validates efficacy against resistant strains.

Pharmacokinetic Considerations

While 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one derivatives exhibit extreme potency, their highly planar and lipophilic nature often results in poor aqueous solubility, which can limit oral bioavailability[3]. Lead optimization strategies currently focus on modifying the C3 position with solubilizing side chains or utilizing prodrug strategies (e.g., esterification of the 4-pyridone tautomer) to enhance gastrointestinal absorption without compromising the critical benzenoid substitution pattern.

References

-

4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities Source: National Institutes of Health (PMC) URL:[Link]

-

1,2,3,4-Tetrahydroacridones as Potential Inhibitors of Atovaquone-Resistant and Atovaquone-Susceptible P. falciparum isolates Source: Digital Commons @ University of South Florida URL:[Link]

Sources

- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME/Tox Profiling of Quinolinone Derivatives: A Strategic Framework for Lead Optimization

Introduction & Rationale

Quinolinone derivatives—encompassing both 2-quinolinone and 4-quinolinone scaffolds—represent a highly privileged class of nitrogen-containing heterocycles. Their unique electronic properties and planar geometries allow them to interact with a diverse array of biological targets, demonstrating potent anticancer (e.g., VEGFR-2 and EPHB4 inhibition), antimicrobial, and antiviral (e.g., SARS-CoV-2 Mpro) activities[1][2][3].

However, the transition from a highly potent in vitro hit to a viable clinical candidate is frequently derailed by poor pharmacokinetic (PK) profiles and unforeseen toxicity. As a Senior Application Scientist, I approach lead optimization not as a trial-and-error synthetic exercise, but as a predictable, data-driven pipeline. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling serves as the critical gatekeeper in this process, allowing us to filter out liabilities before a single reagent is consumed in the lab.

Structural Causality: Why Quinolinones Behave the Way They Do

To effectively utilize in silico tools, one must understand the physical chemistry driving the algorithms. The quinolinone scaffold is inherently rigid, which is excellent for intercalating into binding pockets or forming π-π stacking interactions with target proteins like BCL-2 or VEGFR-2[1][4]. However, this planarity often leads to poor aqueous solubility due to high crystal lattice energy.

When we functionalize the quinolinone core, we directly manipulate its ADMET fate:

-

C-6/C-7 Halogenation: Introducing fluorine or chlorine atoms increases lipophilicity (LogP) and enhances metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites. However, excessive lipophilicity can drive off-target toxicity and excessive plasma protein binding[2].

-

C-3 Hybridization (e.g., Triazoles or Pyrimidines): Grafting polar heterocycles like 1,2,3-triazoles onto the quinolinone core increases the Topological Polar Surface Area (TPSA). This structural choice intentionally restricts Blood-Brain Barrier (BBB) permeability—ideal for peripheral targets to avoid CNS toxicity—while maintaining high Human Intestinal Absorption (HIA)[5][6].

Mechanistic impact of quinolinone functionalization on ADMET and pharmacokinetic properties.

The Self-Validating In Silico ADME/Tox Protocol

A robust computational protocol must be a self-validating system. We do not blindly trust algorithmic outputs; we design the in silico workflow to generate hypotheses that are immediately testable via orthogonal in vitro assays.

Step 1: Ligand Preparation and Conformational Search

Before any property prediction, the 3D geometry of the quinolinone derivative must be optimized. Using tools like Schrödinger's LigPrep or open-source alternatives (e.g., RDKit), we generate low-energy conformers using force fields like OPLS4 or MMFF94.

-

Causality: ADMET descriptors (like 3D-PSA or solvent-accessible surface area) are highly conformation-dependent. A collapsed conformer will artificially lower the predicted TPSA, leading to false positives in BBB permeability predictions.

Step 2: Physicochemical & Pharmacokinetic Profiling

We utilize platforms such as SwissADME, pkCSM, or Schrödinger QikProp to calculate key descriptors[2][7].

-

Absorption: Evaluated via Lipinski's Rule of Five and the Egan Boiled-Egg model. For quinoline-1,2,3-triazole hybrids, QikProp predictions often show near 100% human oral absorption, provided the molecular weight remains under 500 Da and hydrogen bond donors are minimized[7].

-

Distribution: BBB permeability is assessed via Log BB and Log PS. For instance, hybrid 2-quinolone-1,2,3-triazole compounds typically exhibit Log PS values between −2.206 and −2.686, indicating moderate to low CNS penetration. This is a strategic advantage when designing antibacterial or peripheral anticancer agents to avoid neurotoxicity[5].

-

Metabolism: We predict the ligand's liability as a substrate or inhibitor of major CYP450 isoforms (CYP3A4, CYP2D6). Quinolinones with unprotected N-1 positions often undergo rapid phase I metabolism, which can be predicted and subsequently blocked via alkylation.

Step 3: Toxicity Screening (Tox)

Toxicity attrition is mitigated by screening for hERG channel inhibition (cardiotoxicity), Ames mutagenicity, and hepatotoxicity. In silico models use quantitative structure-activity relationship (QSAR) algorithms trained on known toxicophores. If a quinolinone derivative flags positive for hERG inhibition, we iteratively reduce its lipophilicity or introduce steric bulk around basic amines to disrupt the pharmacophore binding model of the hERG channel.

Step-by-step in silico ADME/Tox workflow for evaluating novel quinolinone derivatives.

Quantitative Data Synthesis: ADMET Profiles of Quinolinone Hybrids

The following table synthesizes the predicted ADMET parameters of various functionalized quinolinone/quinoline classes based on recent computational profiling studies.

| Compound Class | Primary Target | LogP (Lipophilicity) | BBB Permeability | Human Intestinal Absorption (HIA) | Toxicity Profile |

| Quinoline-pyrimidine hybrids | HepG2 / KB Cells | Optimal | Low | High | Low (Drug-like)[6] |

| 2-Quinolone-1,2,3-triazoles | Antibacterial | Moderate | Moderate to Low | High (>88%) | Safe / Low[5][7] |

| Quinoline-1,4-quinones | BCL-2 Protein | Low | Low (No neurotox) | High | Safe[4] |

| 2-chloroquinoline-3-carboxamides | EPHB4 Receptor | Optimal | Low | High (Oral Bioavailable) | Less Toxic[2] |

| Isatin-quinoline hybrids | VEGFR-2 | Optimal | Very Low | Optimal | Devoid of CNS toxicity[1] |

Closing the Loop: Empirical Validation

To ensure absolute trustworthiness, every in silico prediction must be paired with an empirical validation step to close the feedback loop:

-

HIA Predictions are validated using Caco-2 cell monolayer permeability assays or Parallel Artificial Membrane Permeability Assays (PAMPA).

-

Metabolic Stability is confirmed using Human Liver Microsome (HLM) intrinsic clearance assays to verify CYP450 liability predictions.

-

Toxicity is validated via standard MTT assays on normal cell lines (e.g., HEK293) alongside the target disease cell lines to establish an accurate therapeutic index[6].

By strictly adhering to this integrated in silico-to-in vitro pipeline, we transform the stochastic nature of drug discovery into a deterministic engineering discipline, ensuring that only the most viable quinolinone derivatives advance to in vivo studies.

References

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies Source: Taylor & Francis Online URL:[Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor Source: Bentham Science Publishers URL:[Link]

-

Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Source: MDPI URL:[Link]

-

Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents Source: MDPI URL:[Link]

-

Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones Source: ResearchGate URL:[Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents Source: Bon View Press URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents [mdpi.com]

Introduction: The Quinolinone Scaffold and Its Therapeutic Potential

An In-Depth Technical Guide to the Molecular Docking of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind key decisions in the workflow. We will proceed from target selection to protocol validation and result interpretation, establishing a self-validating system for robust computational analysis.

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific compound of interest, 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one, belongs to this versatile class. Its substituted quinolinone core makes it an attractive candidate for investigation against various therapeutic targets.

Recent studies have highlighted the potential of quinoline derivatives as potent inhibitors of proteins crucial for cancer progression.[3][4] One of the most promising targets is the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[3][5] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division.[5][6] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy with a mechanism distinct from tubulin-targeting agents.[4]

This guide will use human kinesin Eg5 as the target protein to demonstrate a complete molecular docking workflow for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

The Causality of Methodological Choices: A Framework for Rigorous Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex.[6] The process involves two main steps: sampling ligand conformations within the active site and then ranking these conformations using a scoring function.[7] The reliability of a docking study hinges on a series of carefully considered choices, from target selection to the final analysis.

Target Selection and Validation: Why Kinesin Eg5?

The selection of a relevant biological target is the most critical first step. The choice of human kinesin Eg5 for this guide is based on the following evidence:

-

Established Precedent: Multiple studies have successfully developed and tested quinoline-based derivatives as potent Eg5 inhibitors.[3][8] This provides a strong rationale that our ligand of interest has a high probability of interacting with this target.

-

Allosteric Binding Site: Many Eg5 inhibitors do not bind to the highly conserved ATP-binding pocket but to a distinct, more dynamic allosteric site.[9] This site, often formed by loop L5 and helices α2 and α3, offers an opportunity for developing highly selective inhibitors.[4] Docking into this pocket is a key strategy.

-

Availability of High-Quality Crystal Structures: The Protein Data Bank (PDB), the single global archive for macromolecular structural data, contains numerous high-resolution crystal structures of human Eg5, often co-crystallized with allosteric inhibitors.[10][11][12][13] These structures are invaluable for understanding the binding site and for validating the accuracy of the docking protocol.

For this guide, we will utilize the crystal structure of Human Kinesin Eg5 in complex with an STLC-type inhibitor (PDB ID: 5ZO7) .[10][14] This structure provides a clear view of the allosteric binding pocket and includes a co-crystallized ligand that can be used for protocol validation.

The Principle of Protocol Validation

A docking protocol must be validated to ensure it can accurately reproduce experimentally observed binding modes.[14][15] The most common and reliable method is to perform "re-docking."[16]

The Self-Validating System:

-

Extract the co-crystallized ligand (the "native" ligand) from the PDB structure's binding site.

-

Perform the docking simulation, attempting to place this same ligand back into the binding site.

-

Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original, experimentally determined crystallographic pose.

-

Criterion for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol's parameters are appropriate for the target system.[16][17]

This validation step provides confidence that the protocol can be trusted to predict the binding mode of our novel ligand, 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

Experimental Protocol: A Step-by-Step Docking Workflow

This section details the complete computational workflow using widely accessible and validated software. We will reference AutoDock Vina, a popular open-source docking engine, often used via graphical user interfaces like PyRx or AutoDock Tools (ADT).[5][18]

Workflow Overview

The overall workflow can be visualized as a sequence of preparation, execution, and analysis steps.

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Ligand Preparation

-

Structure Generation: The 2D structure of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one is drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

3D Conversion & Energy Minimization: The 2D structure is converted to a 3D structure. To obtain a low-energy, stable conformation, it is subjected to energy minimization using a suitable force field (e.g., MMFF94). Software like Open Babel, integrated within PyRx, can perform this step.[5]

-

File Format Conversion: The final, energy-minimized ligand structure is saved in the PDBQT format, which includes atomic coordinates, charge information, and torsional degrees of freedom required by AutoDock Vina.

Step 2: Protein Preparation

-

Structure Retrieval: Download the crystal structure of human Eg5 (PDB ID: 5ZO7) from the RCSB PDB website.[10]

-

Cleaning the Structure: The raw PDB file often contains non-essential molecules. Remove water molecules, co-solvents, and any duplicate protein chains. Retain the protein chain (e.g., Chain A) and the co-crystallized inhibitor, which will be used for defining the binding site and for validation.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

File Format Conversion: Save the cleaned, prepared protein structure in the PDBQT format.

Step 3: Docking Protocol Validation (Re-docking)

-

Isolate Native Ligand: From the prepared PDB structure (5ZO7), save the coordinates of the co-crystallized inhibitor separately. Prepare this ligand in PDBQT format as done in Step 1.

-

Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center this box on the coordinates of the co-crystallized inhibitor, ensuring its dimensions are large enough to encompass the entire allosteric binding site.

-

Run Re-docking: Execute the docking simulation using the prepared protein, the isolated native ligand, and the defined grid box.

-

Analyze RMSD: Superimpose the top-ranked predicted pose from the re-docking with the original crystallographic pose. Calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is validated.

Step 4: Docking of the Target Ligand

-

Set Up the Docking Run: Use the same prepared protein (5ZO7) and the same grid box parameters from the validated protocol.

-

Select the Ligand: Instead of the native ligand, select the prepared PDBQT file for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

-

Execute the Simulation: Run the AutoDock Vina simulation. The program will generate multiple possible binding poses (typically 9 or 10), each with a corresponding binding affinity score in kcal/mol.

Data Presentation and Result Analysis

Interpreting Binding Affinity

The output of the docking simulation is a set of binding poses ranked by their scoring function, which estimates the binding free energy (ΔG).[14] More negative values indicate a higher predicted binding affinity.[6][14]

The table below presents IC₅₀ values from experimental studies on various quinoline-based Eg5 inhibitors, providing a benchmark for interpreting the potential potency of our docked compound.

| Compound Class | Target Protein | Reported IC₅₀ Value (µM) | Reference |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (6e) | Kinesin Eg5 | 0.2848 ± 0.070 | [3] |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (6d) | Kinesin Eg5 | 1.519 ± 0.4415 | [3] |

| Quinoline-based Schiff's base | Kinesin Eg5 | 0.095 ± 0.27 | [8] |

| Tetrahydroisoquinoline derivative (32a) | Kinesin Eg5 | 0.104 | [19] |

| K858 (Thiadiazoline Parent Compound) | Kinesin Eg5 | 1.3 | [4] |

A lower docking score for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one compared to the scores of known inhibitors (when docked under the same protocol) would suggest it is a promising candidate for synthesis and in vitro testing.

Analyzing the Binding Pose and Interactions

The most crucial part of the analysis is the visual inspection of the top-ranked binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). This allows for the identification of key molecular interactions that stabilize the ligand-protein complex.

Key Interactions to Investigate in the Eg5 Allosteric Site:

-

Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the carbonyl oxygen and the amine nitrogen of the quinolinone core) and key residues in the binding pocket, such as Glu116, Gly117, Glu118, and Arg119.[9]

-

Hydrophobic Interactions: The quinoline ring system and its substituents are largely hydrophobic. Analyze their interactions with nonpolar residues within the pocket, which often contribute significantly to binding affinity.

-

Pi-Pi Stacking: The aromatic rings of the quinolinone scaffold may engage in pi-pi stacking interactions with aromatic residues like Tyr or Phe in the binding site.

The relationship between the ligand, the binding pocket, and the validation ligand can be represented logically.

Sources

- 1. researchgate.net [researchgate.net]

- 2. STK10 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Structure-guided development of Quinoline derivatives targeting kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study | MDPI [mdpi.com]

- 5. The Quest for Ligands Against Kinesin Motor Protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1ii6 - Crystal Structure of the Mitotic Kinesin Eg5 in Complex with Mg-ADP. - Summary - Protein Data Bank Japan [pdbj.org]

- 7. rcsb.org [rcsb.org]

- 8. pubs.vensel.org [pubs.vensel.org]

- 9. mdpi.com [mdpi.com]

- 10. rcsb.org [rcsb.org]

- 11. STK10 - Wikipedia [en.wikipedia.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. wwPDB: pdb_00005zo7 [wwpdb.org]

- 15. mdpi.com [mdpi.com]

- 16. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Computational Elucidation of Substituted Quinolinones: A Comprehensive DFT Guide for Drug Development

Substituted quinolinones represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent antibacterial, antimalarial, and target-specific anticancer properties[1]. However, the rational design of these derivatives is frequently complicated by complex keto-enol tautomerism, solvent-dependent conformational shifts, and competing regioselective reaction pathways.

As a Senior Application Scientist, I approach the computational modeling of these molecules not merely as a mathematical exercise, but as a rigorous, self-validating system. Density Functional Theory (DFT) serves as our primary lens, provided we apply it with strict adherence to physical causality. This whitepaper details the theoretical framework, mechanistic insights, and standardized protocols required to accurately model substituted quinolinones using DFT.

Theoretical Framework: Causality in Method Selection

The selection of a DFT functional and basis set must never be arbitrary; it is dictated by the specific quantum mechanical phenomena governing the quinolinone derivative .

-

Ground State Geometry & Thermodynamics: The hybrid functional B3LYP, paired with the 6-311G(d,p) basis set, is the industry standard for optimizing the ground-state geometries of quinolinone derivatives[2]. The inclusion of polarization functions (d,p) is physically necessary to accurately model the anisotropic electron density around the highly electronegative nitrogen and oxygen heteroatoms within the quinolinone core.

-

Excited States & Charge Transfer: Standard hybrid functionals often suffer from self-interaction errors, leading to the underestimation of charge-transfer excitation energies. To accurately predict UV-Vis absorption and emission spectra, Time-Dependent DFT (TD-DFT) must be executed using a long-range corrected functional such as CAM-B3LYP[3].

-

Solvent Effects: Gas-phase calculations fundamentally misrepresent tautomeric equilibria by ignoring dielectric screening. Implicit solvation models—such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD)—are mandatory to accurately simulate the stabilization of polar keto-forms in solvents like ethanol or DMF[4].

Mechanistic Insights Derived from DFT

Tautomerism and Thermodynamic Stability

Quinolinones inherently exist in a keto-enol equilibrium (e.g., quinolin-4-one vs. 4-hydroxyquinoline). Experimental NMR often struggles to capture rapid proton exchange in protic solvents. DFT resolves this by calculating the Gibbs free energy ( ΔG ) of both states. Computational thermodynamic analyses consistently demonstrate that the keto form is significantly more stable than the enol form across both gas and solvent phases[2]. The high energy barrier for the proton transfer transition state dictates that the conversion is an endothermic process requiring specific catalytic or solvent mediation[4].

Regioselectivity in Synthesis

The functionalization of quinolinones (e.g., alkylation) often yields competing N-alkylated and O-alkylated products. DFT provides the causal explanation by mapping the potential energy surface. For instance, in the House-Meinwald rearrangement of oxindoles to substituted quinolinones, DFT studies confirm that the crucial carbonyl migration step dictates the regioselectivity of the ring expansion, leading to the thermodynamically favored 3-substituted 4-hydroxyquinoline-2-ones[5].

DFT-computed reaction coordinate for regioselective rearrangement to quinolinones.

Self-Validating Experimental Protocol for DFT Workflows

To ensure trustworthiness, computational chemistry must operate as a closed, self-validating loop. A geometry optimization is scientifically meaningless without a corresponding frequency calculation to prove the nature of the stationary point.

Step-by-Step Methodology

-

Conformational Search & Input Generation:

-

Action: Generate the initial 3D geometry of the substituted quinolinone using GaussView or Avogadro. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search.

-

Causality: Molecules possess multiple local minima. Starting DFT from an arbitrary conformation risks optimizing into a high-energy local minimum rather than the global thermodynamic minimum.

-

-

Geometry Optimization:

-

Action: Run the optimization at the B3LYP/6-311G(d,p) level using Gaussian 09/16. Set tight convergence criteria for forces and displacements.

-

Causality: This iteratively adjusts nuclear coordinates until the derivative of the energy (gradient) approaches zero, identifying a stationary point on the potential energy surface.

-

-

Frequency Calculation (The Self-Validation Step):

-

Action: Compute the vibrational frequencies (the Hessian matrix) at the exact same level of theory and geometry as Step 2.

-

Causality: This is the critical quality-control checkpoint. If the calculation yields zero imaginary frequencies , the structure is a true local minimum. If it yields exactly one imaginary frequency , the structure is a transition state (saddle point). Any other result requires structural perturbation and re-optimization[4].

-

-

Electronic Property Extraction:

-

Action: Extract the Frontier Molecular Orbital (FMO) energies (HOMO/LUMO). Calculate global reactivity descriptors such as chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ).

-

Causality: The energy gap ( ΔE ) between the HOMO and LUMO causally determines the kinetic stability and chemical reactivity of the quinolinone derivative[1].

-

Self-validating DFT workflow for quinolinone derivative characterization.

Quantitative Data Summaries

To standardize computational approaches across drug development teams, the following table summarizes the causal relationships between desired target properties and the required DFT parameters.

| Target Property / Phenomenon | Recommended Functional | Recommended Basis Set | Solvation Model | Key Output Metric |

| Ground State Geometry | B3LYP, M06-2X | 6-311G(d,p) | Gas / PCM | Local minima coordinates |

| Tautomeric Equilibrium | M06-2X | 6-311++G(d,p) | SMD (Ethanol/Water) | ΔG , ΔH (kcal/mol) |

| UV-Vis / Emission Spectra | CAM-B3LYP | 6-31+G(d,p) | PCM (Acetonitrile) | Oscillator strength ( f ), λmax |

| Reactivity / Regioselectivity | B3LYP | 6-31G(d,p) | Gas / PCM | Activation Energy ( Ea ), Fukui ( f+,f− ) |

| Non-Covalent Interactions | M06-2X | 6-311G(d,p) | Gas | NBO Charges, MEP Surface |

Note: The addition of diffuse functions (+ or ++) is highly recommended when modeling anionic intermediates or excited states where electron density extends significantly far from the nuclei[6].

Conclusion

The application of Density Functional Theory to substituted quinolinones bridges the gap between empirical observation and quantum mechanical causality. By enforcing a self-validating protocol—anchored by rigorous frequency calculations and appropriate functional selection—researchers can confidently predict tautomeric stability, map regioselective reaction pathways, and calculate the frontier molecular orbital properties that dictate pharmacological efficacy.

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective House–Meinwald rearrangement in oxindoles: access to substituted quinolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Scalable Synthesis of 7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one via Regioselective Gould-Jacobs Cyclization

Executive Summary

The 4-quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous antimalarial, antibacterial, and kinase-inhibiting agents. This application note details a robust, four-step synthetic protocol for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one , a critical intermediate in the synthesis of advanced targeted therapeutics. By leveraging a regioselective [1], this protocol ensures high fidelity, scalability, and self-validating experimental endpoints without the need for complex chromatographic purification.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis of the 4-quinolone core classically relies on the thermal cyclization of an anilinomethylene malonate intermediate. A critical challenge in this pathway is controlling the regioselectivity of the ring closure when using asymmetrically substituted anilines.

Our starting material, 3-chloro-4-methoxyaniline , possesses two theoretical positions ortho to the amine group (C2 and C6) where electrophilic aromatic substitution could occur during cyclization.

-

Steric Control: The C2 position is flanked by the bulky chlorine atom at C3 and the amine at C1, creating a sterically hindered environment.

-

Electronic Control: The C6 position is sterically accessible and electronically activated by the para-methoxy group.

Consequently, the thermal electrocyclic ring closure occurs exclusively at the less hindered C6 position. This regioselective pathway guarantees the formation of the desired 7-chloro-6-methoxy architecture, entirely avoiding the sterically disfavored 8-chloro-7-methoxy isomer. The use of diphenyl ether as a solvent is a deliberate choice; its high boiling point (259 °C) provides the necessary thermal activation energy to drive the cyclization and subsequent decarboxylation while preventing substrate degradation [2].

Retrosynthetic Workflow

Figure 1: Four-step Gould-Jacobs synthesis of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one.

Materials and Reagents

The following stoichiometric table outlines the quantitative requirements for a standard 100 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 3-Chloro-4-methoxyaniline | 157.60 | 1.00 | 15.76 g | Primary Starting Material |

| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 1.05 | 22.70 g | Electrophile / C3-C4 Source |

| Diphenyl ether (Dowtherm A) | 170.21 | Solvent | 150 mL | High-boiling thermal medium |

| Sodium hydroxide (Aqueous 10%) | 40.00 | 3.00 | 12.00 g | Saponification base |

| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Co-solvent / Crystallization |

| Hydrochloric acid (2M) | 36.46 | Excess | ~60 mL | Acidifying agent (to pH 2) |

| Hexanes | 86.18 | Anti-solvent | 200 mL | Precipitation agent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step incorporates distinct visual and physical cues to confirm reaction progress and completion, minimizing the need for continuous chromatographic monitoring.

Step 1: Condensation (Enamine Formation)

-

Setup: In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 3-chloro-4-methoxyaniline (15.76 g, 100 mmol) and EMME (22.70 g, 105 mmol). Do not add solvent (neat reaction).

-

Execution: Heat the mixture to 110–120 °C using an oil bath.

-

Self-Validation: As the condensation proceeds, the mixture will liquefy and bubble vigorously due to the generation of ethanol. The cessation of bubbling (typically after 1.5 to 2 hours) is the primary visual cue that the condensation is complete.

-

Isolation: Remove the heat and allow the mixture to cool to 60 °C. Add 50 mL of ethanol to dissolve the crude mass, then cool to 0 °C to induce crystallization. Filter the light yellow solid and dry under vacuum.

Step 2: Thermal Cyclization

-

Setup: Equip a 500 mL three-neck flask with a reflux condenser, internal thermometer, and a nitrogen inlet. Add 100 mL of diphenyl ether and heat to 240–250 °C.

-

Execution: Carefully add the solid enamine intermediate from Step 1 in small portions to the boiling diphenyl ether. Caution: Rapid addition will cause violent boiling due to the sudden release of ethanol.

-

Self-Validation: The reaction is complete when the evolution of ethanol vapor ceases (approx. 1 hour). The solution will darken significantly.

-

Isolation: Cool the reaction mixture to room temperature. Add 150 mL of hexanes under vigorous stirring. The product, ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate as an off-white solid. Filter and wash thoroughly with hexanes to remove residual diphenyl ether.

Step 3: Saponification

-

Setup: Suspend the ester intermediate in a mixture of 10% aqueous NaOH (120 mL) and ethanol (50 mL) in a 500 mL flask.

-

Execution: Reflux the mixture at 90 °C for 2 hours.

-

Self-Validation (Phase Change): The ester is initially insoluble in the aqueous base. As saponification proceeds, it converts into the water-soluble sodium salt, turning the opaque suspension into a clear, homogenous solution. This phase change confirms the complete consumption of the ester.

-

Isolation: Cool the clear solution to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2. A massive precipitation of 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will occur immediately. Filter, wash with cold water, and dry overnight.

Step 4: Decarboxylation

-

Setup: In a 250 mL flask, suspend the dried carboxylic acid in 50 mL of diphenyl ether.

-

Execution: Heat the suspension to 250 °C under a nitrogen atmosphere.

-

Self-Validation: At approximately 240 °C, the mixture will begin to effervesce vigorously as CO₂ gas is released. The reaction is complete when the bubbling entirely stops (approx. 1.5 to 2 hours), leaving a clear, dark solution.

-

Isolation: Cool the mixture to room temperature and add 100 mL of hexanes to precipitate the final product. Filter, wash with hexanes, and recrystallize from ethanol to yield pure 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one .

Quantitative Data & Expected Characterization

| Intermediate / Product | Expected Yield | Appearance | Key Diagnostic Feature |

| Enamine Intermediate | 90–95% | Light yellow solid | Cessation of ethanol boiling; complete consumption of aniline by TLC. |

| Quinoline-3-carboxylate | 70–80% | Off-white solid | Precipitation upon hexanes addition; disappearance of enamine proton in ¹H NMR. |

| Quinoline-3-carboxylic acid | 90–95% | White powder | Dissolves completely in base (clear solution), precipitates instantly in acid. |

| Target 4-Quinolone | 75–85% | Pale brown solid | Cessation of CO₂ effervescence; loss of carboxylic acid peak (~14 ppm) in ¹H NMR. |

References

-

Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8657-8682. URL: [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. URL: [Link]

Application Note: 7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one as a Privileged Scaffold in Anticancer Kinase Inhibitor Discovery

Scientific Rationale: The Privileged Quinoline Core in Oncology

In the landscape of targeted oncology, the quinoline scaffold remains a cornerstone for the development of ATP-competitive kinase inhibitors[1]. Specifically, 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one (which tautomerizes to 7-chloro-6-methoxyquinolin-4-ol) serves as a highly versatile and privileged building block for drug discovery.